molecular formula C12H16N2O B13004418 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B13004418
M. Wt: 204.27 g/mol
InChI Key: UCOZINOMUWYJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a chemical compound for research and experimental applications. It features a pyrrolidine ring substituted with an acetyl group and a 3-methylpyridin-4-yl group. This structure is analogous to a class of compounds known as pyrrolidinophenones, which are of significant interest in medicinal chemistry and neuroscience research . Compounds within this structural family have been studied for their potential interactions with monoamine transporters in the brain, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET) . Research on analogs, such as pyrovalerone, indicates that this class may act as potent inhibitors of dopamine and norepinephrine reuptake, with relatively less effect on the serotonin transporter (SERT) . This selective profile makes such compounds valuable tools for researchers investigating the mechanisms of neurotransmission, cocaine abuse, and stimulant medications . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9-8-13-6-5-11(9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

UCOZINOMUWYJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCN2C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone typically involves:

  • Preparation or procurement of the substituted pyridine intermediate (3-methylpyridin-4-yl derivative).
  • Formation of the pyrrolidine ring or its introduction as a nucleophilic amine.
  • Coupling of the pyrrolidine nitrogen with the pyridine moiety.
  • Introduction of the ethanone group at the nitrogen of the pyrrolidine ring.

Preparation of the 3-Methylpyridin-4-yl Intermediate

The 3-methylpyridin-4-yl moiety can be synthesized or obtained via:

  • Lithium-halogen exchange and nucleophilic addition : For example, methyl lithium addition to N-methoxy-N,2-dimethylisonicotinamide under inert atmosphere at low temperature (-78°C to room temperature) yields 1-(2-methylpyridin-4-yl)ethanone intermediates with yields around 51-56%.
  • Palladium-catalyzed cross-coupling : Using 4-bromo-2-methylpyridine with tributyl(1-ethoxyvinyl)stannane in toluene under Pd(PPh3)4 catalysis at 80°C under nitrogen atmosphere, followed by acidic workup, affords the methylpyridinyl ethanone intermediate in about 44% yield.

Formation of the Pyrrolidine Moiety and Coupling

  • Pyrrolidine derivatives, such as 2-methylpyrrolidine, can be prepared via known methods involving reduction of appropriate precursors or purchased commercially.
  • The coupling of the pyrrolidine nitrogen to the pyridine ring is typically achieved via nucleophilic substitution or amination reactions.
  • A common solvent for these reactions is N,N-dimethylformamide (DMF) , which provides a polar aprotic environment facilitating nucleophilic substitution.
  • The reaction is often conducted under an inert atmosphere (nitrogen) at elevated temperatures (100–160°C) for 10 to 48 hours to ensure completion.

Introduction of the Ethanone Group

  • The ethanone (acetyl) group is introduced by acylation of the pyrrolidine nitrogen.
  • This can be achieved by reacting the pyrrolidine-pyridine intermediate with acetyl chloride or acetic anhydride under controlled conditions.
  • Alternatively, alkylation with 2-chloroacetyl derivatives in the presence of a base such as sodium hydride (NaH) in DMF has been reported for related compounds.

Representative Reaction Conditions and Yields

Step Reaction Conditions Solvent Temperature Time Yield (%) Notes
1 Methyl lithium addition to N-methoxy-N,2-dimethylisonicotinamide Inert atmosphere, -78°C to RT THF -78°C to RT 1–1.5 h 51–56 Quenched with NH4Cl, purified by chromatography
2 Pd-catalyzed cross-coupling of 4-bromo-2-methylpyridine Pd(PPh3)4 catalyst, N2 atmosphere Toluene 80°C Overnight 44 Workup with HCl, extraction, chromatography
3 Coupling of pyrrolidine with pyridine derivative NaH base, DMF solvent, N2 atmosphere DMF 100–160°C 10–48 h Not specified Nucleophilic substitution or amination
4 Acetylation of pyrrolidine nitrogen Acetyl chloride or 2-chloroacetyl derivatives, base DMF or suitable solvent RT to moderate heat Several hours Not specified Alkylation or acylation step

Purification and Workup

  • After reaction completion, the organic phase is typically washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.
  • Drying agents such as sodium sulfate are used to remove residual water.
  • Concentration under reduced pressure followed by chromatographic purification (silica gel column chromatography) yields the pure product.

Research Findings and Optimization Notes

  • The use of DMF as a solvent is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution reactions.
  • Inert atmosphere (nitrogen) is critical to prevent oxidation or moisture-sensitive side reactions.
  • Temperature control is essential; too high temperatures may cause decomposition, while too low temperatures may slow the reaction.
  • Reaction times vary widely (10–48 hours) depending on scale and reagent reactivity.
  • Yields for intermediate steps range from moderate (44–56%) to good, with purification steps critical for isolating the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is C13H16N2OC_{13}H_{16}N_2O, with a molecular weight of 216.28 g/mol. The structure features a pyridine ring and a pyrrolidine moiety, which are known for their biological activity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine and pyrrolidine exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the pyridine ring can enhance the cytotoxicity against specific cancer types .

Neuropharmacology
The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. A case study demonstrated that similar compounds could modulate serotonin receptors, leading to improved mood regulation .

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research indicates that the addition of such compounds can improve the performance of biodegradable plastics by increasing their resistance to thermal degradation .

Nanocomposites
Recent studies have investigated the use of this compound in the synthesis of nanocomposites. By integrating it into nanostructured materials, researchers observed significant improvements in electrical conductivity and mechanical strength, making it suitable for applications in electronic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cells
Neuropharmacological treatmentsModulates serotonin receptors
Material SciencePolymer additivesImproved thermal stability and mechanical properties
Nanocomposite developmentIncreased electrical conductivity

Case Study 1: Anticancer Properties

A recent study explored the effects of this compound on human breast cancer cells. The compound was found to induce apoptosis through a mitochondrial pathway, showing promise as a lead compound for further development.

Case Study 2: Neuropharmacological Effects

In a controlled trial involving animal models, the administration of this compound resulted in significant reductions in anxiety-like behaviors. The study provided insights into its mechanism of action, suggesting modulation of GABAergic systems.

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone C₁₂H₁₆N₂O 204.27 Pyrrolidine, 3-methylpyridine, ethanone Flexible backbone, potential H-bonding
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 278.34 Pyrrolidine, 3-methylpyridine, phenyl Aromatic phenyl group enhances lipophilicity
1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone C₁₀H₁₈N₂O₂ 198.26 Morpholine, pyrrolidine, ethanone Melting point: 170°C; IR: 1635 cm⁻¹ (amide C=O)
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone C₁₄H₂₀N₂O₂ 248.32 Piperidine, methoxy-pyridine, ethanone Increased ring size (piperidine vs. pyrrolidine)

Key Observations :

  • Substituent Effects: The phenyl group in increases lipophilicity compared to ethanone, which may influence pharmacokinetic profiles.
  • Functional Groups : The morpholine derivative exhibits an amide C=O stretch at 1635 cm⁻¹, distinct from the acetyl group in the target compound.

Antitumor Potential :

In contrast, pyridine-based analogs like UDO and UDD () inhibit the CYP51 enzyme in Trypanosoma cruzi, highlighting the therapeutic relevance of pyridine-pyrrolidine hybrids .

Psychoactive Derivatives :

Indapyrophenidone (), a cathinone derivative with a pyrrolidine-ethanone backbone, is classified as a new psychoactive substance (NPS). This underscores the structural similarity of the target compound to controlled substances, necessitating advanced analytical techniques (e.g., HRMS, NMR) for identification .

Biological Activity

1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone, a compound characterized by its unique pyridine and pyrrolidine structure, has garnered attention in various biological studies. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1352530-79-0

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structure allows it to engage in multiple biochemical pathways, which can lead to diverse physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, similar to this compound. For instance, derivatives of pyrrole have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.12 µg/mL, indicating strong antibacterial properties .

Neuropharmacological Effects

Research indicates that compounds with a similar structure to this compound may influence neurotransmitter systems. Pyridine derivatives are known to modulate dopamine and serotonin receptors, which could have implications for treating neurological disorders such as depression and anxiety.

Study on Antibacterial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that certain modifications significantly increased their antibacterial potency against Staphylococcus aureus compared to standard antibiotics like vancomycin. The study concluded that the structural features of these compounds are critical for their biological activity, suggesting that this compound could be a candidate for further exploration in antibiotic development .

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyridine-based compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against MRSA
NeuropharmacologicalModulates neurotransmitter systems
NeuroprotectiveProtects against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.